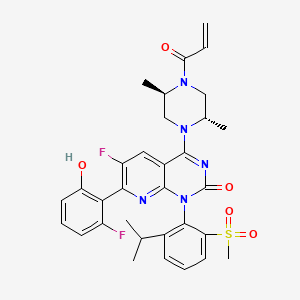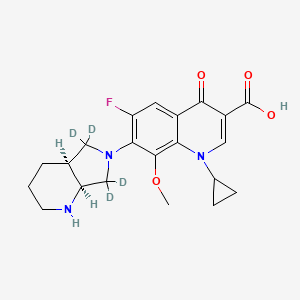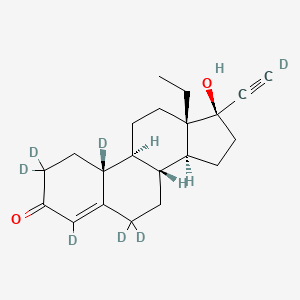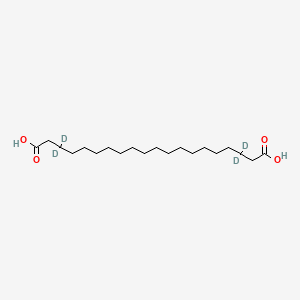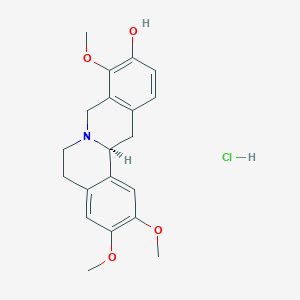
Curvulamine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curvulamine A is a novel scaffold alkaloid produced by the marine fungus Curvularia species IFB-Z10. This compound has garnered significant attention due to its remarkable selective antibacterial activity, making it a potential candidate for new antibacterial drugs . This compound is characterized by its unique chemical structure, which incorporates two previously undescribed extender units formed through a decarboxylative condensation between an oligoketide motif and alanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curvulamine A is synthesized through a series of enzymatic reactions involving polyketide synthase, aminotransferase, dehydrogenase, and monooxygenase enzymes . The biosynthesis pathway begins with acetyl-CoA, which is transformed into oligoketide-CoA. This intermediate undergoes Claisen-type condensation with alanine to form the final product .
Industrial Production Methods: The industrial production of this compound involves the fermentation of the marine-derived fungus Curvularia species IFB-Z10. The fermentation process is optimized by co-addition of precursors such as alanine and proline, which significantly enhance the yield of this compound . The fermentation is typically carried out in a bioreactor at controlled conditions of temperature, pH, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions: Curvulamine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, amino, and carbonyl groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Curvulamine A has a wide range of scientific research applications:
Mechanism of Action
Curvulamine A exerts its antibacterial effects by targeting bacterial cell membranes and disrupting their integrity . The compound interacts with membrane lipids, leading to increased permeability and eventual cell lysis. Additionally, this compound inhibits key enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial activity .
Comparison with Similar Compounds
Curvulamine A is unique among similar compounds due to its distinct chemical structure and potent antibacterial activity. Similar compounds include:
Curindolizine: Another alkaloid produced by Curvularia species, known for its antimicrobial properties.
Curvupallides: A group of polyketide-derived compounds with anti-inflammatory and antimicrobial activities.
Compared to these compounds, this compound exhibits higher selectivity and potency against bacterial pathogens, making it a promising candidate for further development as an antibacterial agent .
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1S)-1-[(1S,2R,10S,12S,13S)-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,8,15,17-pentaen-10-yl]ethanol |
InChI |
InChI=1S/C20H24N2O2/c1-11-6-8-16-17-18-19(13(3)21(11)16)24-20(17,14(4)23)10-9-15-7-5-12(2)22(15)18/h5-10,13-14,17-19,23H,1-4H3/t13-,14-,17+,18+,19-,20+/m0/s1 |
InChI Key |
BSVQXNGNGAHVTN-TULYMBKGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]3[C@@H](C4=CC=C(N14)C)[C@@](O2)(C=CC5=CC=C(N35)C)[C@H](C)O |
Canonical SMILES |
CC1C2C3C(C4=CC=C(N14)C)C(O2)(C=CC5=CC=C(N35)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



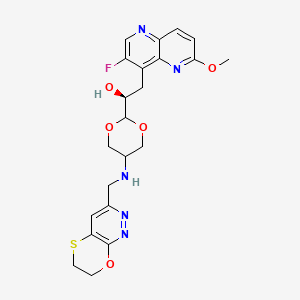
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
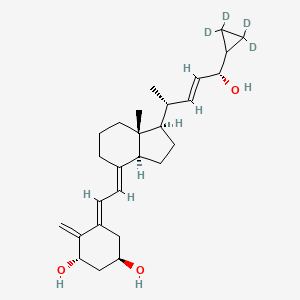

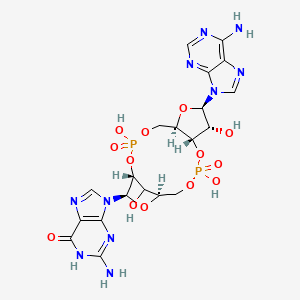
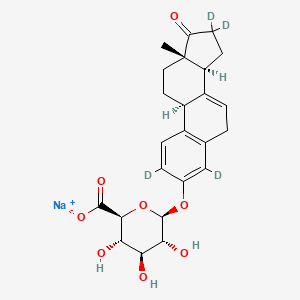

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
